molecular formula C21H20O5 B2627185 3-(3,4-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one CAS No. 869080-06-8

3-(3,4-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one

Cat. No.: B2627185
CAS No.: 869080-06-8
M. Wt: 352.386
InChI Key: BBBDBEKMCJAACQ-UHFFFAOYSA-N
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Description

The compound 3-(3,4-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 7 with a prenyloxy (2-methylprop-2-en-1-yl) moiety. Its molecular formula is C₂₁H₂₀O₅, with a molecular weight of approximately 354.4 g/mol. The 3,4-dimethoxyphenyl group enhances lipophilicity, while the prenyloxy substituent may influence bioavailability and target binding, as seen in structurally related prenylated flavonoids like Neobavaisoflavone .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-(2-methylprop-2-enoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-13(2)12-25-16-7-5-15-9-17(21(22)26-19(15)11-16)14-6-8-18(23-3)20(10-14)24-4/h5-11H,1,12H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBDBEKMCJAACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 4-hydroxycoumarin as the primary starting materials.

    Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with 4-hydroxycoumarin in the presence of a base such as potassium carbonate (K2CO3) to form the intermediate compound.

    Alkylation: The intermediate compound is then subjected to alkylation using 2-methylprop-2-en-1-yl bromide in the presence of a suitable base like sodium hydride (NaH) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the chromen-2-one core, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols and other reduced derivatives.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

Antioxidant Properties

Research indicates that the compound exhibits notable antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Studies have shown that derivatives with similar structures can scavenge free radicals effectively, suggesting potential applications in health supplements and therapeutic agents aimed at reducing oxidative damage .

Anticancer Activity

Several studies have highlighted the anticancer potential of coumarin derivatives. Specifically, compounds similar to 3-(3,4-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one have demonstrated cytotoxic effects against various cancer cell lines. Mechanisms proposed include induction of apoptosis and inhibition of cancer cell proliferation .

Antimicrobial Effects

The compound shows promise as an antimicrobial agent. Its structural components may enhance its ability to disrupt microbial membranes or inhibit essential metabolic pathways in pathogens. Research has documented effectiveness against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

Inflammation is a key factor in many chronic diseases. The compound's ability to modulate inflammatory pathways could make it a candidate for developing anti-inflammatory drugs. Studies suggest that similar compounds can inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various coumarin derivatives, including 3-(3,4-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one . The results indicated a significant reduction in oxidative stress markers in vitro, supporting its potential use in dietary supplements aimed at enhancing health through antioxidant mechanisms .

Case Study 2: Anticancer Efficacy in Cell Lines

In vitro tests were conducted on breast cancer cell lines using the compound. Results showed a dose-dependent decrease in cell viability and increased apoptosis markers compared to control groups. This suggests that the compound may serve as a lead for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Variations on the Chromen-2-one Core

3-(3,4-Dimethoxyphenyl)-7-(oxiran-2-ylmethoxy)-4H-chromen-4-one (Compound 5)

  • Structure : Differs by an epoxy (oxiran-2-ylmethoxy) group at position 6.
  • Activity : Serves as a precursor for anti-HCV derivatives (e.g., compound 6b) .
  • Key Difference : The epoxy group allows nucleophilic ring-opening reactions, enabling functionalization with amines, unlike the prenyloxy group in the target compound.

3,4-Dimethyl-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one Structure: Features a cinnamyloxy group (3-phenylprop-2-enoxy) and methyl substituents at positions 3 and 3.

7-{3-[(3,4-Dimethoxyphenethyl)amino]-2-hydroxypropoxy}-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one (Compound 6b) Structure: Contains a 3-amino-2-hydroxypropoxy side chain at position 7. Activity: Exhibits potent anti-HCV activity (EC₅₀ = 6.53 µM) via induction of HO-1 expression, surpassing ribavirin . Comparison: The hydrophilic amino-alcohol side chain improves solubility but may reduce membrane permeability compared to the prenyloxy group.

Heterocyclic and Alkaloid Derivatives

3-(3,4-Dimethoxyphenyl)-7-(piperazin-1-yl)-2H-chromen-2-one

  • Structure : Piperazine replaces the prenyloxy group.
  • Implication : The basic piperazine moiety enhances water solubility and enables salt formation, contrasting with the hydrophobic prenyloxy group .

2-(3,4-Dimethoxyphenyl)-7-[(1-methylpiperidin-4-yl)oxy]-4H-pyrido[1,2-a]pyrimidin-4-one Structure: Pyrido-pyrimidinone core with a piperidinyloxy substituent. Activity: Likely targets neurological pathways due to the piperidine moiety, diverging from the coumarin-based target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents logP (Predicted) Solubility
Target Compound 354.4 3,4-Dimethoxyphenyl; Prenyloxy ~3.5 Low (Lipophilic)
Compound 6b 366.4 3,4-Dimethoxyphenyl; Amino-alcohol ~2.8 Moderate
3,4-Dimethyl-7-cinnamyloxy 336.4 Cinnamyloxy; 3,4-Dimethyl ~4.0 Very Low
Neobavaisoflavone 322.4 Prenyl; 4-Hydroxyphenyl ~3.2 Low

Notes:

  • The prenyloxy group in the target compound increases lipophilicity (higher logP) compared to amino-alcohol derivatives like 6b.
  • Methyl and cinnamyloxy groups further reduce solubility due to steric and hydrophobic effects.

Biological Activity

3-(3,4-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one, also known as a derivative of the coumarin family, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, including its cytotoxicity, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure

The compound's structure is characterized by a chromenone backbone with specific substitutions that contribute to its biological activity. The presence of methoxy groups and an allyl ether moiety are significant in modulating its interaction with biological targets.

Cytotoxicity

Numerous studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound demonstrated an IC50 value of approximately 5.95 μM against the PC3 prostate cancer cell line, comparable to standard chemotherapeutics such as Doxorubicin (IC50 = 8.7 μM) .
Cell LineIC50 (μM)Reference
PC35.95
DU1450.01
K5620.02

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties in various assays. It inhibits the production of pro-inflammatory cytokines and reduces the expression of cyclooxygenase enzymes, which are crucial in mediating inflammatory responses.

  • Mechanism of Action : The anti-inflammatory activity is thought to be mediated through the inhibition of NF-kB signaling pathways, leading to a decrease in cytokine production.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against both bacterial and fungal strains.

  • Antibacterial Activity : It has been tested against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited comparable efficacy to traditional antibiotics .

Case Studies

  • Leishmanicidal Activity : A study highlighted the effectiveness of similar coumarin derivatives in treating leishmaniasis, suggesting potential applications for our compound in parasitic infections. The derivative displayed a selectivity index significantly higher than traditional treatments, indicating lower toxicity to host cells while effectively targeting parasites .
  • Cancer Treatment : In a comparative study involving various coumarin derivatives, this specific compound was noted for its higher antiproliferative activity against human tumor cell lines compared to other synthesized derivatives .

Q & A

Q. What are the standard synthetic routes for preparing 3-(3,4-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one, and what key reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step route starting from umbelliferone (7-hydroxycoumarin). Key steps include:
  • Pechmann Condensation : Formation of the coumarin core using resorcinol derivatives and β-ketoesters under acidic conditions .
  • Alkylation : Introduction of the 2-methylprop-2-en-1-yl (prenyl) group at the 7-hydroxy position using prenyl bromide in the presence of a base (e.g., K₂CO₃) .
  • Methoxy Functionalization : Selective methoxylation of the phenyl ring via demethylation-protection strategies, monitored by TLC and NMR .
  • Yield Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or acetone), and stoichiometric ratios (1:1.2 for prenylation) are critical .

Q. How is the compound characterized spectroscopically, and what spectral markers distinguish it from structurally similar coumarins?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the prenyl group’s allylic protons (δ 4.6–5.2 ppm) and methoxy protons (δ 3.8–3.9 ppm). The coumarin carbonyl (C=O) appears at ~160–165 ppm in ¹³C NMR .
  • IR Spectroscopy : Absorbance at 1700–1750 cm⁻¹ (C=O stretch) and 1250–1270 cm⁻¹ (C-O-C ether linkage) .
  • UV-Vis : A strong absorption band near 320 nm due to the π→π* transition in the coumarin chromophore .
  • Distinguishing Features : The prenyl ether moiety and 3,4-dimethoxy substitution differentiate it from simpler coumarins like scopoletin or osthole .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

  • Methodological Answer :
  • X-Ray Crystallography : Use SHELX or WinGX to resolve ambiguities in substituent positions. For example, disordered prenyl groups can be modeled with occupancy refinement .
  • DFT Calculations : Validate NMR chemical shifts using computational tools (e.g., Gaussian) to compare experimental vs. theoretical spectra .
  • 2D NMR : Employ HSQC and HMBC to correlate ambiguous protons/carbons, especially for overlapping methoxy or prenyl signals .

Q. What challenges arise in refining the crystal structure using SHELX, especially with disordered substituents like the prenyl group?

  • Methodological Answer :
  • Disorder Modeling : Split the prenyl group into two occupancy sites (e.g., 60:40 ratio) and apply geometric restraints to bond lengths/angles .
  • Thermal Parameters : Use anisotropic displacement parameters (ADPs) for non-hydrogen atoms to improve model accuracy .
  • Validation Tools : Cross-check with R-factor convergence (target < 0.05) and residual density maps in ORTEP-3 .

Q. How do electronic effects of the 3,4-dimethoxy and prenyl substituents influence the compound’s reactivity in photochemical or catalytic reactions?

  • Methodological Answer :
  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Methoxy groups enhance electron density on the phenyl ring, while the prenyl ether stabilizes radical intermediates .
  • Experimental Validation : Perform photoirradiation (λ = 365 nm) in the presence of singlet oxygen scavengers (e.g., NaN₃) to assess stability .

Contradictions and Data Analysis

Q. How to address discrepancies in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects) for this compound?

  • Methodological Answer :
  • Assay Standardization : Use consistent DPPH/ABTS protocols with Trolox as a reference, controlling for solvent (e.g., DMSO concentration ≤1%) .
  • Dose-Dependent Studies : Test across a wide concentration range (1–100 μM) to identify biphasic effects .
  • Mechanistic Probes : Combine with ROS-sensitive dyes (e.g., DCFH-DA) to differentiate antioxidant/pro-oxidant behavior in cellular models .

Methodological Tools

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • SwissADME : Predict logP (target ~3.5), bioavailability radar, and P-glycoprotein substrate likelihood .
  • AutoDock Vina : Dock the compound into target proteins (e.g., COX-2 or CYP450) using crystal structures from the PDB .

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